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Compound of Interest

Compound Name: gibberellin A18

Cat. No.: B1254364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of (-)-Gibberellin A18 (GA18) methyl ester, a complex diterpenoid plant hormone.

The synthesis, originally reported by Li, et al. in the Journal of the American Chemical Society

(2023), commences from the readily available natural product andrographolide and proceeds

through a concise 11-step sequence.[1][2] This route is notable for its strategic use of an ene

reaction, an oxidative cleavage/aldol condensation cascade to form the challenging trans-

hydrindane core, a photochemical [2+2] cycloaddition, and a samarium(II) iodide-mediated

skeletal rearrangement to construct the bicyclo[3.2.1]octanol system.[1][2]

Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the total synthesis of

(-)-GA18 methyl ester.
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Step
Intermediat
e

Reaction
Reagents
and
Conditions

Time (h) Yield (%)

1 20

Di-protection

and

Elimination

2,2-

dimethoxypro

pane, p-

TsOH·H2O,

acetone; then

SOCl2,

pyridine,

CH2Cl2

1.5 95

2 21
Oxidative

Cleavage

KMnO4, t-

BuOH/H2O
0.5 80

3 23a/23b

Wittig

Reaction and

Intramolecula

r Ene

Reaction

(Ph3PCH2O

Me)Cl,

NaHMDS,

THF; then

HCl (aq)

12 60 (2 steps)

4 24 Oxidation
PCC, Celite,

CH2Cl2
2 90

5 25

Intramolecula

r Aldol

Condensation

L-proline,

DMSO
24 75

6 29 Reduction
NaBH4,

MeOH
0.5 98

7 26a/26b

Photochemic

al [2+2]

Cycloaddition

Allene,

acetone
4 65 (4:1 dr)

8 10

Skeletal

Rearrangeme

nt

SmI2,

THF/HMPA
1 70
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9 27 Deprotection
p-TsOH·H2O,

acetone
12 92

10 28
Oxidation and

Esterification

DMP,

CH2Cl2; then

TMSCHN2,

MeOH/benze

ne

2 85 (2 steps)

11 5a Reduction
SmI2,

THF/H2O
1

53 (2:1 dr

with 5b)

Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Key transformations in the total synthesis of (-)-GA18 methyl ester.

Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of (-)-GA18 methyl ester.

Step 1: Synthesis of Triene (20)

To a solution of andrographolide (1.0 g, 2.85 mmol) in acetone (30 mL) was added 2,2-

dimethoxypropane (3.5 mL, 28.5 mmol) and p-toluenesulfonic acid monohydrate (54 mg, 0.285

mmol). The mixture was stirred at room temperature for 1.5 hours. The reaction was quenched

with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic

layers were dried over Na2SO4, filtered, and concentrated. The crude residue was dissolved in

CH2Cl2 (30 mL) and cooled to 0 °C. Pyridine (1.15 mL, 14.25 mmol) and thionyl chloride (0.42

mL, 5.70 mmol) were added sequentially. The mixture was stirred at 0 °C for 30 minutes, then

quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic

layers were dried, filtered, and concentrated. The residue was purified by silica gel

chromatography to afford triene 20 (0.95 g, 95% yield).

Step 3: Synthesis of Ene Adducts (23a/23b)
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To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.92 g, 5.60 mmol) in THF

(20 mL) at 0 °C was added NaHMDS (2.0 M in THF, 2.8 mL, 5.60 mmol). The mixture was

stirred for 30 minutes, then a solution of aldehyde 21 (0.90 g, 2.80 mmol) in THF (10 mL) was

added. The reaction was stirred at room temperature for 12 hours. The mixture was then

cooled to 0 °C and 1 M HCl (10 mL) was added. After stirring for 30 minutes, the mixture was

extracted with ethyl acetate. The combined organic layers were dried, filtered, and

concentrated. The residue was purified by silica gel chromatography to give a mixture of ene

adducts 23a and 23b (0.59 g, 60% over two steps).

Step 5: Intramolecular Aldol Condensation to form trans-Hydrindane (25)

To a solution of ketoaldehyde 24 (0.50 g, 1.58 mmol) in DMSO (15 mL) was added L-proline

(36 mg, 0.316 mmol). The mixture was stirred at room temperature for 24 hours. Water was

added, and the mixture was extracted with ethyl acetate. The combined organic layers were

washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by

silica gel chromatography to afford trans-hydrindane 25 (0.375 g, 75% yield).

Step 7: Photochemical [2+2] Cycloaddition

A solution of alcohol 29 (0.30 g, 0.94 mmol) and allene (condensed at -78 °C, ~2 mL) in

acetone (100 mL) was irradiated with a 450 W medium-pressure mercury lamp in a quartz

immersion well at -78 °C for 4 hours. The solvent was removed under reduced pressure, and

the residue was purified by silica gel chromatography to give a mixture of cycloadducts 26a

and 26b (0.22 g, 65% yield, 4:1 dr).

Step 8: SmI2-Mediated Skeletal Rearrangement

To a solution of SmI2 in THF (0.1 M, 25 mL, 2.5 mmol) at -78 °C was added a solution of a

mixture of 26a and 26b (0.18 g, 0.5 mmol) and HMPA (0.44 mL, 2.5 mmol) in THF (5 mL). The

reaction was stirred at -78 °C for 1 hour. The reaction was quenched with saturated aqueous

NH4Cl and extracted with ethyl acetate. The combined organic layers were dried, filtered, and

concentrated. The residue was purified by silica gel chromatography to afford

bicyclo[3.2.1]octanol 10 (0.126 g, 70% yield).

Step 11: Final Reduction to (-)-GA18 Methyl Ester (5a)
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To a solution of keto-ester 28 (20 mg, 0.058 mmol) in a 2:1 mixture of THF and water (3 mL) at

room temperature was added a solution of SmI2 in THF (0.1 M, 2.3 mL, 0.232 mmol). The

mixture was stirred for 1 hour. The reaction was quenched with saturated aqueous NaHCO3

and extracted with ethyl acetate. The combined organic layers were dried, filtered, and

concentrated. The residue was purified by silica gel chromatography to give (-)-GA18 methyl

ester 5a (10.6 mg, 53% yield) and its C3-epimer 5b.[2] The undesired epimer can be oxidized

back to the starting keto-ester 28.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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